molecular formula C10H13NO3 B1648386 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 954225-48-0

1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1648386
CAS RN: 954225-48-0
M. Wt: 195.21 g/mol
InChI Key: YUOLVABBLIARGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, also known as MDPCC, is a chemical compound that belongs to the dihydropyridine family. It is a white crystalline powder with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol. MDPCC has gained significant attention in scientific research due to its potential applications in various fields, such as drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Enzyme Inhibition

1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives have been studied for their potential as enzyme inhibitors. For instance, they have been explored as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which is a target for the treatment of type-2 diabetes. These compounds were prepared with carbon-13 and carbon-14 labels to facilitate drug metabolism and pharmacokinetics studies (Latli et al., 2017).

Synthetic Chemistry

In synthetic chemistry, derivatives of 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid have been used in the synthesis of chiral bridged macrocyclic 1,4-dihydropyridines. These compounds have potential applications in enantioselective reductions, showcasing the versatility of 1,4-dihydropyridine derivatives in creating complex chiral structures (Talma et al., 1985).

Catalysis

1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have also found use in catalytic applications. For example, methylene-bridged bis-1,3-dicarbonyl derivatives, synthesized via iron-catalyzed oxidative reactions involving 1,4-dihydropyridine derivatives, are precursors to various heterocyclic compounds such as bipyrazoles and substituted 1,4-dihydropyridines (Li et al., 2009).

Material Science

In material science, 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been used in the construction of lanthanide-organic frameworks. These frameworks have potential applications in catalysis, gas storage, and separation due to their unique structural properties (Liu et al., 2009).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of 1,4-dihydropyridine derivatives. For instance, 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid and its analogs have been investigated as oral hypoglycemic agents and for their antimicrobial activity, indicating a broad spectrum of potential biomedical applications (Youngdale & Oglia, 1985).

properties

IUPAC Name

1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)6-11-5-3-4-8(9(11)12)10(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOLVABBLIARGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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